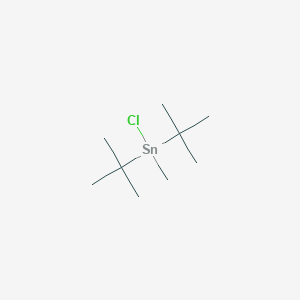
Triethyl(2-phenylprop-2-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a 2-phenylprop-2-en-1-yl group and three ethyl groups. This compound is notable for its applications in organic synthesis, particularly in the formation of silyl ethers and as a reducing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-phenylprop-2-en-1-yl)silane typically involves the hydrosilylation of phenylpropyne with triethylsilane in the presence of a catalyst. The reaction conditions often include the use of a transition metal catalyst such as platinum or rhodium to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like platinum, rhodium, or palladium.
Major Products Formed
The major products formed from these reactions include silyl ethers, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triethyl(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of silyl ethers and as a reducing agent.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which Triethyl(2-phenylprop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom acts as a nucleophile, attacking electrophilic centers in organic molecules, leading to the formation of stable silyl ethers or other organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler organosilicon compound with three ethyl groups bonded to a silicon atom.
Phenylsilane: Contains a phenyl group bonded to a silicon atom along with hydrogen atoms.
Trimethylsilane: Contains three methyl groups bonded to a silicon atom.
Uniqueness
Triethyl(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the 2-phenylprop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This unique structure allows for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
104014-97-3 |
|---|---|
Molekularformel |
C15H24Si |
Molekulargewicht |
232.44 g/mol |
IUPAC-Name |
triethyl(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C15H24Si/c1-5-16(6-2,7-3)13-14(4)15-11-9-8-10-12-15/h8-12H,4-7,13H2,1-3H3 |
InChI-Schlüssel |
LLDMRWCSMDCDGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CC(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
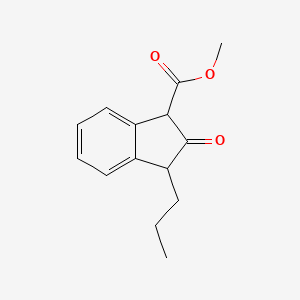
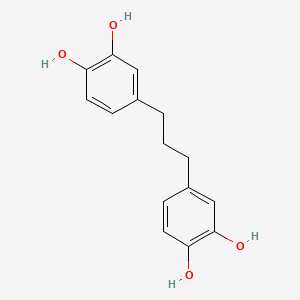
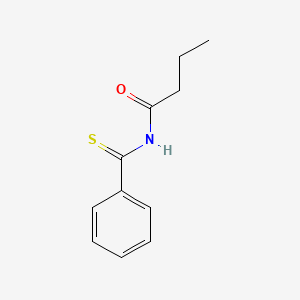
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
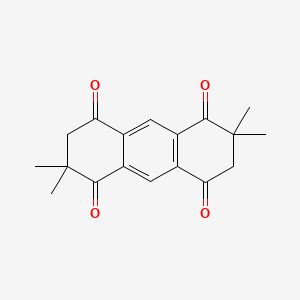
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)

